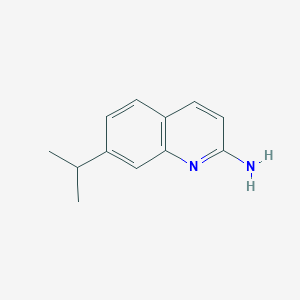
5-Iodo-2'-O-methylcytidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2’-O-methylcytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which makes them valuable in cancer therapy due to their potential anti-metabolic and anti-tumor activities .
Preparation Methods
The synthesis of 5-Iodo-2’-O-methylcytidine involves the iodination of 2’-O-methylcytidine. This process typically requires the use of iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Iodo-2’-O-methylcytidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as peroxotungstate.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Halogen substitution reactions can occur under specific conditions, leading to the formation of different nucleoside analogs.
Common reagents used in these reactions include iodine, oxidizing agents like peroxotungstate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Iodo-2’-O-methylcytidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It serves as a tool to study DNA methylation and its effects on gene expression.
Industry: It can be used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The primary mechanism of action of 5-Iodo-2’-O-methylcytidine involves the inhibition of DNA methyltransferases. This inhibition prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. The compound targets DNA methyltransferases and disrupts their activity, which can result in anti-tumor effects .
Comparison with Similar Compounds
5-Iodo-2’-O-methylcytidine can be compared with other similar compounds such as:
5-Iodo-2’-deoxyuridine: Another iodinated nucleoside analog with antiviral properties.
5-Iodo-2’-β-C-methyl uridine: A uridine analog with potential antiepileptic effects.
5-Iodo-2’-β-C-methyl cytidine: A purine nucleoside analog with broad antitumor activity.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of 5-Iodo-2’-O-methylcytidine in its ability to inhibit DNA methyltransferases and its potential use in cancer therapy.
Properties
Molecular Formula |
C10H14IN3O5 |
|---|---|
Molecular Weight |
383.14 g/mol |
IUPAC Name |
4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C10H14IN3O5/c1-18-7-6(16)5(3-15)19-9(7)14-2-4(11)8(12)13-10(14)17/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)/t5-,6-,7-,9-/m1/s1 |
InChI Key |
JQWRBXTVVLSBBM-JXOAFFINSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CO)O |
Canonical SMILES |
COC1C(C(OC1N2C=C(C(=NC2=O)N)I)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


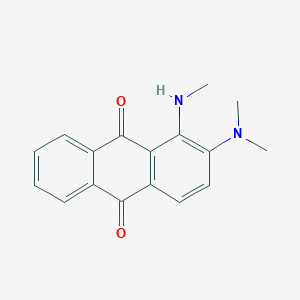

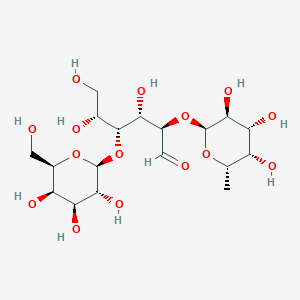
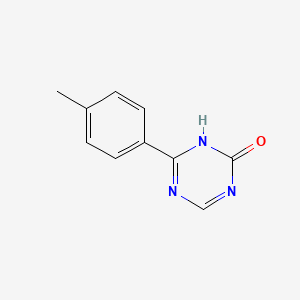
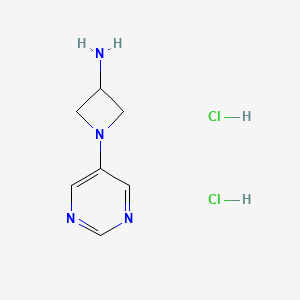
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanamide](/img/structure/B13140659.png)

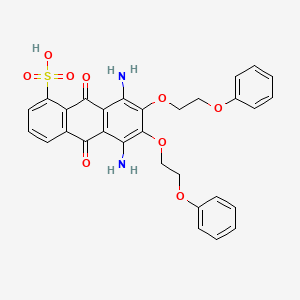
![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)

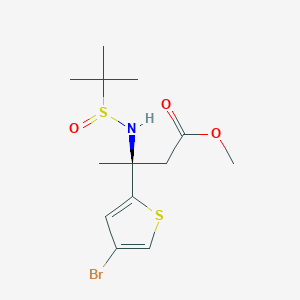
![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
